4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as BBP, is a synthetic compound that has been widely used in scientific research. BBP belongs to the benzimidazole class of compounds and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A pivotal area of research involves the synthesis of novel compounds derived from "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" and evaluating their biological activities. Studies have demonstrated the synthesis of various derivatives and their potential as anti-inflammatory, analgesic, antimicrobial, and antipsychotic agents. For instance, derivatives have been synthesized to explore their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating significant potential in the development of new therapeutic agents with high selectivity and efficacy against inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antiviral Applications
Research on "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" derivatives has extended into antimicrobial and antiviral applications. Novel synthetic pathways have led to the development of compounds with variable and modest activity against bacteria and fungi, showcasing the versatility of these derivatives in combating infectious diseases (Patel et al., 2011).
Pharmacological Potential
The exploration of the pharmacological potential of derivatives includes their evaluation as potential antipsychotic agents, highlighting the compound's relevance in the development of new treatments for psychiatric disorders. Specific derivatives have shown promise in vitro for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential use in managing symptoms of psychosis (Norman et al., 1996).
Antagonistic Properties
Further studies have identified analogues of "4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide" with reduced alpha 1-adrenergic affinity, contributing to the understanding of structure-affinity relationships. These findings are crucial for the design of more selective serotonin receptor antagonists, offering insights into the development of compounds with improved selectivity and potential therapeutic benefits (Raghupathi et al., 1991).
Eigenschaften
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-22-11-7-10-21(18-22)27-26(32)30-16-14-29(15-17-30)25-28-23-12-5-6-13-24(23)31(25)19-20-8-3-2-4-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPAEUDQDKANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.